Moclobémide

Vue d'ensemble

Description

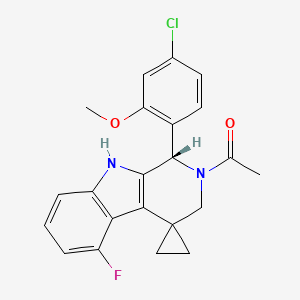

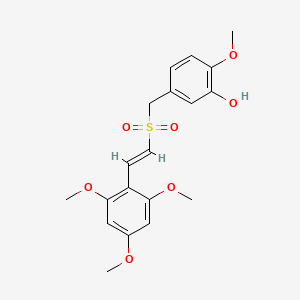

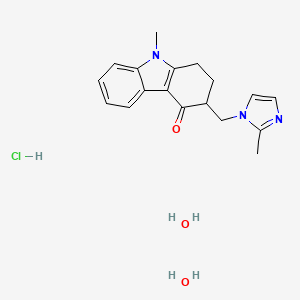

La moclobémide est un inhibiteur réversible de la monoamine oxydase A (IRMA) principalement utilisé pour traiter le trouble dépressif majeur et l’anxiété sociale . C’est un dérivé du benzamide de formule chimique C13H17ClN2O2 . Contrairement aux anciens inhibiteurs de la monoamine oxydase, la this compound inhibe sélectivement la monoamine oxydase A sans entraîner de restrictions alimentaires importantes .

Mécanisme D'action

La moclobémide exerce ses effets en inhibant sélectivement et de manière réversible la monoamine oxydase A (MAO-A). Cette inhibition diminue le métabolisme et la destruction des monoamines telles que la sérotonine, la norépinéphrine et la dopamine dans les synapses, ce qui entraîne une augmentation de leurs niveaux et atténue les symptômes dépressifs . Les cibles moléculaires comprennent l’enzyme MAO-A, et les voies impliquées sont liées à la régulation des niveaux de neurotransmetteurs .

Composés similaires :

- Tranylcypromine

- Phénelzine

- Clorgyline

- Sélegiline

- Toloxatone

- Brofaromine

Comparaison : La this compound est unique parmi les inhibiteurs de la monoamine oxydase en raison de son inhibition réversible et sélective de la MAO-A, ce qui entraîne moins de restrictions alimentaires et un meilleur profil d’effets secondaires par rapport aux anciens inhibiteurs irréversibles comme la tranylcypromine et la phénelzine . Contrairement à la sélegiline, qui inhibe sélectivement la MAO-B, la this compound cible spécifiquement la MAO-A, ce qui la rend plus efficace pour traiter les troubles dépressifs .

Applications De Recherche Scientifique

Moclobemide has a wide range of scientific research applications:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La moclobémide peut être synthétisée selon différentes méthodes. Une méthode courante implique la réaction du 2-aminoéthyldisulfate avec le chlorure de p-chlorobenzoyle pour former le sel de sodium de l’ester sulfurique de l’acide 2-p-chlorobenzène formamido éthylique. Cet intermédiaire est ensuite mis à réagir avec la morpholine pour produire la this compound . Une autre méthode consiste à utiliser de l’acrylamide et de la morpholine comme matières premières pour synthétiser le chlorhydrate de 4-(2-amino)éthylmorpholine, qui est ensuite mis à réagir avec l’anhydride d’acide éthylformiate chlorodracylique pour générer la this compound .

Méthodes de production industrielle : La production industrielle de this compound suit généralement les voies de synthèse mentionnées ci-dessus, avec des optimisations pour la production à grande échelle. Le processus implique le maintien de conditions de réaction spécifiques telles que la température et la pression pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La moclobémide subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau de la partie benzamide.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

- Tranylcypromine

- Phenelzine

- Clorgyline

- Selegiline

- Toloxatone

- Brofaromine

Comparison: Moclobemide is unique among monoamine oxidase inhibitors due to its reversible and selective inhibition of MAO-A, which results in fewer dietary restrictions and a better side effect profile compared to older, irreversible inhibitors like tranylcypromine and phenelzine . Unlike selegiline, which selectively inhibits MAO-B, moclobemide specifically targets MAO-A, making it more effective for treating depressive disorders .

Propriétés

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXISWVBGDMDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040554 | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |

| Record name | SID846440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B. | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropanol | |

CAS No. |

71320-77-9 | |

| Record name | Moclobemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71320-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moclobemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCLOBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?

A1: Moclobemide binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]

Q2: What are the downstream effects of MAO-A inhibition by moclobemide?

A2: By inhibiting MAO-A, moclobemide increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.

Q3: How does the reversibility of moclobemide's binding to MAO-A affect its pharmacological profile?

A4: The reversible nature of moclobemide's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]

Q4: What is the molecular formula and weight of moclobemide?

A4: The molecular formula of moclobemide is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]

Q5: Is there any spectroscopic data available on moclobemide in the provided research?

A5: The provided research papers primarily focus on the pharmacological and clinical aspects of moclobemide and do not delve into detailed spectroscopic characterization.

Q6: Is there information available on the material compatibility and stability of moclobemide under various conditions in the provided research?

A6: The provided research primarily focuses on the in vivo performance of moclobemide and doesn't provide details on its material compatibility or stability under various environmental conditions.

Q7: Does moclobemide possess catalytic properties itself?

A8: Moclobemide itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]

Q8: Have any computational chemistry studies been conducted on moclobemide?

A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of moclobemide. They do not mention specific computational chemistry studies or QSAR models.

Q9: What is known about the stability of moclobemide in various formulations?

A11: While the provided research doesn't directly address formulation stability, it mentions that moclobemide is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.

Q10: Does the research discuss SHE regulations related to moclobemide?

A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.

Q11: How is moclobemide absorbed, distributed, metabolized, and excreted (ADME)?

A13: Moclobemide is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]

Q12: Does food intake affect the pharmacokinetics of moclobemide?

A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by moclobemide, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of moclobemide.

Q13: Does moclobemide affect the pharmacokinetics of other drugs?

A15: Yes, moclobemide can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []

Q14: Does moclobemide show dose-dependent pharmacokinetics?

A16: Studies indicate that moclobemide's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []

Q15: What animal models were used to study moclobemide's antidepressant effects?

A15: Researchers used various animal models, including:

- Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: Moclobemide dose-dependently reversed these effects, indicating antidepressant-like activity. []

- Suppression of rapid eye movement (REM) sleep in cats: Moclobemide selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []

- Behavioral despair test in mice: Moclobemide reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []

Q16: What were the findings of clinical trials on moclobemide's efficacy in treating depression?

A16: Numerous clinical trials have demonstrated moclobemide's efficacy in treating various forms of depression:

- Major Depressive Disorder: Moclobemide showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]

- Dysthymia (Chronic Depression): Moclobemide showed significant improvement compared to placebo and was comparable to imipramine. [, ]

- Atypical Depression: Moclobemide demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []

- Depression in Elderly Patients: Moclobemide was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []

- Depression with Comorbid Anxiety Disorders: Moclobemide effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []

Q17: Is there information available on moclobemide resistance mechanisms or cross-resistance with other antidepressants?

A17: The provided research focuses primarily on moclobemide's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.

Q18: What is the safety profile of moclobemide based on clinical trials and post-marketing surveillance?

A18: Moclobemide generally has a favorable safety profile compared to older antidepressants like TCAs:

- Tolerability: Moclobemide was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]

- Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]

- Cardiovascular Safety: Moclobemide was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]

- Hepatotoxicity: Unlike older MAO inhibitors, moclobemide showed a low risk of hepatotoxicity. [, ]

Q19: Does the research discuss any specific drug delivery or targeting strategies for moclobemide?

A19: The provided papers do not mention specific drug delivery or targeting approaches for moclobemide beyond its oral administration in various formulations.

Q20: Are there any biomarkers identified to predict moclobemide efficacy or monitor treatment response?

A20: The research papers don't identify specific biomarkers for predicting moclobemide efficacy or monitoring treatment response.

Q21: What analytical methods were used to measure moclobemide and its metabolites in biological samples?

A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify moclobemide and its metabolites in plasma and milk samples. [, , , ]

Q22: Does the research address the environmental impact and degradation of moclobemide?

A22: The research focuses primarily on the human pharmacology and clinical applications of moclobemide. It doesn't provide information about its environmental impact or degradation pathways.

Q23: Does the research discuss the validation parameters for the analytical methods used?

A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.

Q24: Is there information available on quality control measures for moclobemide during development, manufacturing, and distribution?

A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.

Q25: Does moclobemide induce any significant immunological responses?

A25: The research papers primarily focus on moclobemide's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.

Q26: Does moclobemide interact with any drug transporters?

A26: The research papers don't specifically mention any interactions of moclobemide with drug transporters.

Q27: Does moclobemide induce or inhibit drug-metabolizing enzymes?

A31: Research indicates that moclobemide is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that moclobemide can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)